5-(2-Pyrazinyl)-1,3,4-Thiadiazol-2-amin

Übersicht

Beschreibung

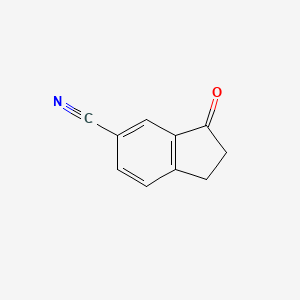

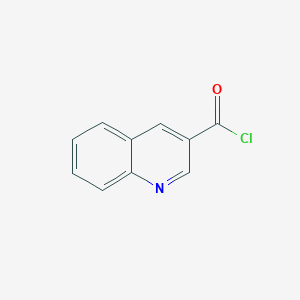

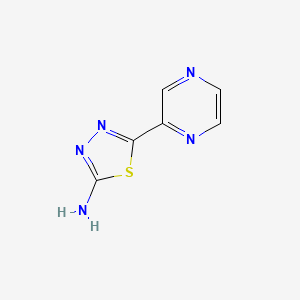

5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a pyrazine ring fused with a thiadiazole ring.

Wissenschaftliche Forschungsanwendungen

5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer progression.

Industry: Utilized in the development of new materials with unique properties

Wirkmechanismus

Target of Action

The primary target of 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine, also known as Oltipraz, is the extracellular signal-regulated kinase (ERK) . ERK is a key protein in the MAPK/ERK pathway, which plays a crucial role in regulating cell functions such as proliferation, differentiation, and survival.

Mode of Action

Oltipraz acts as an inhibitor of ERK . By inhibiting ERK, Oltipraz can interfere with the MAPK/ERK signaling pathway, leading to alterations in the cellular processes that this pathway controls.

Biochemical Pathways

Oltipraz affects the MAPK/ERK pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. By inhibiting ERK, Oltipraz can disrupt this signaling, potentially leading to a decrease in the proliferation of cancer cells .

Pharmacokinetics

It has been suggested that oltipraz may have a significant effect on the metabolism of certain carcinogens . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Oltipraz and their impact on its bioavailability.

Result of Action

Oltipraz has been shown to have a protective effect against carcinogenesis in various organs in rodents, including the bladder, blood, colon, kidney, liver, lung, pancreas, stomach, and trachea . This is likely due to its ability to inhibit ERK and disrupt the MAPK/ERK signaling pathway, leading to changes in cell proliferation and survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Oltipraz. For example, exposure to certain environmental toxins may increase the risk of liver disease, and Oltipraz has been shown to have a protective effect against liver fibrosis caused by such toxins . .

Biochemische Analyse

Biochemical Properties

5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins and other biomolecules. This compound has been shown to interact with enzymes such as glutathione S-transferases and cytochrome P450 monooxygenases, which are involved in detoxification pathways . The interaction with glutathione S-transferases enhances the detoxification of electrophilic compounds, thereby protecting cells from oxidative stress and damage. Additionally, 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine can modulate the activity of cytochrome P450 enzymes, influencing the metabolism of various xenobiotics and endogenous substrates .

Cellular Effects

The effects of 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine on cellular processes are profound and multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, leading to the upregulation of antioxidant response elements and the enhancement of cellular defense mechanisms against oxidative stress . Furthermore, this compound can modulate the expression of genes involved in detoxification and stress response, thereby contributing to cellular homeostasis and protection against toxic insults .

Molecular Mechanism

The molecular mechanism of action of 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of various substrates . Additionally, this compound can activate the Nrf2 pathway by disrupting the interaction between Nrf2 and its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), leading to the stabilization and nuclear translocation of Nrf2 . This activation results in the transcriptional upregulation of genes involved in antioxidant defense and detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine have been observed to change over time. This compound exhibits stability under various conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine can exert sustained protective effects on cellular function, particularly in reducing oxidative stress and preventing cellular damage . The extent of these effects may diminish over time due to the gradual degradation of the compound .

Dosage Effects in Animal Models

The effects of 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert protective effects against oxidative stress and carcinogenesis . At high doses, 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine can exhibit toxic effects, including hepatotoxicity and alterations in hematological parameters . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks .

Metabolic Pathways

5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine is involved in several metabolic pathways, primarily those related to detoxification and antioxidant defense. This compound interacts with enzymes such as glutathione S-transferases and cytochrome P450 monooxygenases, which play crucial roles in the metabolism of xenobiotics and endogenous compounds . The activation of these enzymes by 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine enhances the detoxification of harmful substances and reduces oxidative stress, thereby contributing to cellular protection and homeostasis .

Transport and Distribution

The transport and distribution of 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine can bind to intracellular proteins and be distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of this compound within specific tissues and cells are influenced by its chemical properties and interactions with cellular transporters .

Subcellular Localization

The subcellular localization of 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine is critical for its activity and function. This compound has been shown to localize in the cytoplasm and nucleus, where it can exert its effects on cellular processes . The targeting of 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine to specific subcellular compartments is facilitated by post-translational modifications and interactions with targeting signals . These localization mechanisms ensure that the compound reaches its intended sites of action and modulates the relevant biochemical pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole ring .

Industrial Production Methods: While specific industrial production methods for 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of corresponding amines or thiols.

Common Reagents and Conditions:

Oxidation: H2O2, KMnO4, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

Substitution: Halides, alkoxides, under reflux or room temperature conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Halogenated or alkoxylated derivatives.

Vergleich Mit ähnlichen Verbindungen

Oltipraz: A dithiolethione derivative with chemopreventive properties.

Pyrazinamide: An anti-tuberculosis agent with a pyrazine ring.

Glipizide: An anti-diabetic drug with a pyrazine moiety

Uniqueness: 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine stands out due to its unique combination of a pyrazine and thiadiazole ring, which imparts distinct biological activities and chemical reactivity.

Eigenschaften

IUPAC Name |

5-pyrazin-2-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5S/c7-6-11-10-5(12-6)4-3-8-1-2-9-4/h1-3H,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQAPYLIQLXNLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275324 | |

| Record name | 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383130-62-9 | |

| Record name | 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383130-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.